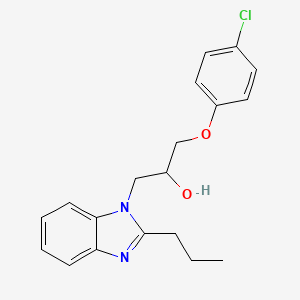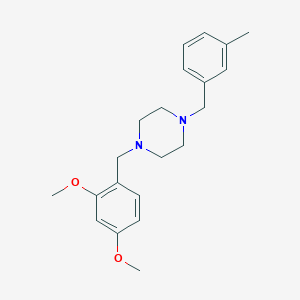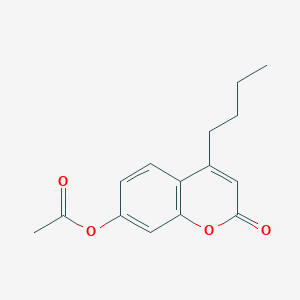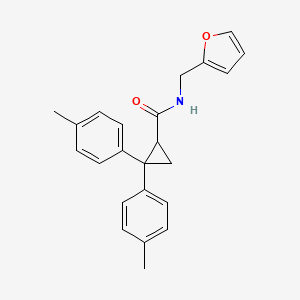![molecular formula C19H14N4O7S B4988062 N-(2-nitrophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B4988062.png)
N-(2-nitrophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-nitrophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide, commonly known as NBD-Cl, is a fluorescent dye used in various scientific research applications. It is a highly sensitive and specific probe that can be used to detect and quantify proteins, nucleic acids, and other biomolecules.
作用机制
NBD-Cl works by covalently binding to the amino or thiol groups of proteins or nucleic acids. Upon binding, it emits a strong fluorescent signal that can be detected and quantified using various techniques.
Biochemical and Physiological Effects:
NBD-Cl does not have any direct biochemical or physiological effects as it is a probe used for detection purposes only. However, it can be used to study the biochemical and physiological effects of various biomolecules in different biological systems.
实验室实验的优点和局限性
NBD-Cl has several advantages as a fluorescent probe. It is highly sensitive and specific, allowing for the detection and quantification of low concentrations of biomolecules. It is also easy to use and can be incorporated into various experimental setups. However, it has some limitations, such as its potential to interfere with the biological activity of the biomolecules being studied.
未来方向
There are several future directions for the use of NBD-Cl in scientific research. One direction is the development of new biosensors using NBD-Cl for the detection of specific biomolecules. Another direction is the use of NBD-Cl in live-cell imaging to study the dynamics of biomolecules in real-time. Additionally, the use of NBD-Cl in drug discovery and development is an area of interest for future research.
合成方法
The synthesis of NBD-Cl involves the reaction of 2-nitroaniline and 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to obtain pure NBD-Cl.
科学研究应用
NBD-Cl is widely used in scientific research as a fluorescent probe to detect and quantify proteins, nucleic acids, and other biomolecules. It is used in various techniques such as fluorescence microscopy, flow cytometry, and gel electrophoresis. It is also used in the development of biosensors for the detection of specific biomolecules.
属性
IUPAC Name |
N-(2-nitrophenyl)-3-[(3-nitrophenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O7S/c24-19(20-17-9-1-2-10-18(17)23(27)28)13-5-3-8-16(11-13)31(29,30)21-14-6-4-7-15(12-14)22(25)26/h1-12,21H,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTSUFVGHSSFCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Nitrophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[3-(2-ethoxyphenoxy)propoxy]benzoate](/img/structure/B4987983.png)
![2-[(3-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B4987998.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4988003.png)
![4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4988005.png)
![N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4988010.png)


![N-benzyl-5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B4988023.png)

![3-{[(3,4-dimethoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4988033.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4988043.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-chlorobenzyl)acetamide](/img/structure/B4988073.png)
